molecular formula C17H21N3O3 B13366086 N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B13366086
M. Wt: 315.37 g/mol
InChI Key: JUROLOFCOBIIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-3-pyridinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-3-pyridinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through condensation reactions involving amines and carbonyl compounds.

    Formation of the Tetrahydropyran Ring: This ring can be formed through cyclization reactions involving diols and acid catalysts.

    Coupling Reactions: The final step involves coupling the different ring structures using reagents like acyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-3-pyridinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-3-pyridinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-3-pyridinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide analogs: Compounds with similar ring structures but different substituents.

    Pyridine derivatives: Compounds containing the pyridine ring with various functional groups.

    Pyrrole derivatives: Compounds containing the pyrrole ring with different substituents.

Uniqueness

The uniqueness of N-(2-methoxy-3-pyridinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-(2-methoxypyridin-3-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C17H21N3O3/c1-22-16-14(5-4-8-18-16)19-15(21)13-17(6-11-23-12-7-17)20-9-2-3-10-20/h2-5,8-10H,6-7,11-13H2,1H3,(H,19,21)

InChI Key

JUROLOFCOBIIBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)NC(=O)CC2(CCOCC2)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.